molecular formula C6H2Cl4NaO B3057847 CID 156595030 CAS No. 85712-07-8

CID 156595030

Cat. No. B3057847
CAS RN: 85712-07-8
M. Wt: 254.9 g/mol
InChI Key: NZNYWRPPJHLSJO-UHFFFAOYSA-N
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Description

Sodium 2,3,5,6-tetrachlorophenolate is a chemical compound with the molecular formula C6HCl4NaO . It is a derivative of 2,3,5,6-tetrachlorophenol, which is one of the three tetrachlorophenol (TeCPs) isomers .


Molecular Structure Analysis

The molecular structure of Sodium 2,3,5,6-tetrachlorophenolate is based on its parent compound, 2,3,5,6-tetrachlorophenol, which has a molecular weight of 231.891 . The sodium salt would have a slightly higher molecular weight .


Chemical Reactions Analysis

In a study, it was found that 2,3,5,6-tetrachlorophenol can produce intrinsic chemiluminescence during environmentally-friendly advanced oxidation processes . This suggests that Sodium 2,3,5,6-tetrachlorophenolate might also exhibit similar properties under certain conditions.

Future Directions

The future directions for research on Sodium 2,3,5,6-tetrachlorophenolate could involve studying its degradation pathways and potential applications in advanced oxidation processes . Additionally, more research could be done to understand its environmental impact and ways to mitigate it.

properties

CAS RN

85712-07-8

Molecular Formula

C6H2Cl4NaO

Molecular Weight

254.9 g/mol

IUPAC Name

sodium;2,3,5,6-tetrachlorophenolate

InChI

InChI=1S/C6H2Cl4O.Na/c7-2-1-3(8)5(10)6(11)4(2)9;/h1,11H;

InChI Key

NZNYWRPPJHLSJO-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl.[Na+]

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl.[Na]

Other CAS RN

85712-07-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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